molecular formula C13H22N4O3 B1379582 Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate CAS No. 1803610-60-7

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

Cat. No.: B1379582
CAS No.: 1803610-60-7
M. Wt: 282.34 g/mol
InChI Key: DBPPSPDXPRAJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C₁₃H₂₂N₄O₃ and a molecular weight of 282.34 g/mol . Its systematic IUPAC name is derived from its structural components:

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 2-position.
  • A 1,2,4-oxadiazole moiety attached to the pyrrolidine, bearing a dimethylamino group at the 3-position.
  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine.

The compound’s SMILES notation is O=C(N1C(C2=NC(N(C)C)=NO2)CCC1)OC(C)(C)C , reflecting its stereochemistry and functional group arrangement. Its CAS registry number is 1803610-60-7 , and it is cataloged in chemical databases under identifiers such as MFCD27980641 .

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₃H₂₂N₄O₃
Molecular Weight 282.34 g/mol
Boiling Point Not reported
Melting Point Not reported
Solubility Likely polar aprotic solvents

Historical Context in Heterocyclic Chemistry

The 1,2,4-oxadiazole ring system was first synthesized in 1884 by Tiemann and Krüger, initially termed azoxime due to its structural resemblance to oximes. Early applications focused on photochemical rearrangements, but its potential in medicinal chemistry became evident in the mid-20th century with the development of oxolamine , a cough suppressant featuring this heterocycle.

Pyrrolidine, a saturated five-membered nitrogen ring, has been a cornerstone of drug design since the 1940s. Its incorporation into pharmaceuticals like procyclidine (an anticholinergic) and bepridil (a calcium channel blocker) highlighted its versatility in modulating pharmacokinetic properties. The fusion of pyrrolidine with 1,2,4-oxadiazole represents a modern strategy to exploit the bioisosteric and conformational advantages of both moieties.

Significance of 1,2,4-Oxadiazole and Pyrrolidine Moieties in Drug Design

in Drug Discovery

The 1,2,4-oxadiazole ring is prized for its:

  • Bioisosteric equivalence to esters and amides, enhancing metabolic stability.
  • Electron-deficient nature , enabling π-π stacking interactions with biological targets.
  • Versatility in hydrogen bonding via its nitrogen and oxygen atoms, critical for target engagement.

Recent studies highlight its role in inhibitors of sirtuins , cyclooxygenases , and kinases , with derivatives showing anticancer, anti-inflammatory, and antimicrobial activities.

Pyrrolidine in Medicinal Chemistry

Pyrrolidine contributes:

  • Stereochemical diversity due to its sp³-hybridized carbons, enabling precise spatial orientation of substituents.
  • Improved bioavailability from reduced planarity, enhancing membrane permeability.
  • Pseudorotation , allowing conformational adaptability to fit binding pockets.

Synergistic Effects in the Target Compound

The combination of 1,2,4-oxadiazole and pyrrolidine in this compound creates a hybrid scaffold with:

  • Enhanced metabolic stability from the oxadiazole’s resistance to hydrolysis.
  • Tunable lipophilicity via the tert-butyl group, optimizing LogP for blood-brain barrier penetration.
  • Target selectivity through the dimethylamino group, which can engage in cation-π interactions.

Table 2: Comparative Analysis of Analogous Compounds

Compound Structure Key Feature Biological Activity Source
5-tert-Butyl-1,2,4-oxadiazole Oxadiazole with tert-butyl Antimicrobial
Pyridin-2-yl-pyrrolidine Pyrrolidine + pyridine Neuroprotective
Target compound Oxadiazole + pyrrolidine + Boc Kinase inhibition (hypothetical)

This structural synergy positions the compound as a promising candidate for kinase inhibitors or CNS-targeted therapeutics , though specific applications remain exploratory.

Properties

IUPAC Name

tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-8-6-7-9(17)10-14-11(15-20-10)16(4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPPSPDXPRAJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-butyl 2-(aminooxy)methylpyrrolidine-1-carboxylate Intermediate

  • Starting from N-feri-butoxylcarbonyl-L-prolinol, the compound is reacted with triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran at low temperature (-15 °C) to form an intermediate oxadiazole precursor.
  • Hydrazine hydrate (99%) is added dropwise to a dichloromethane solution of this intermediate at 25 °C, stirring for 3 hours to yield tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate as a colorless oil. The product is isolated by filtration and organic extraction without further purification.

Coupling with 6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

  • The sodium salt of the bicyclic compound is dissolved in water and reacted with EDC·HCl at 15 °C.
  • The tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate in dimethylformamide is added dropwise at 10 °C.
  • After warming to 25 °C, HOBt is added, and the mixture is stirred for 16 hours.
  • The reaction progress is monitored by thin-layer chromatography (acetone/hexane 35:65).
  • The resulting solid is filtered, washed, and dried to yield tert-butyl 2-[[(6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]oct-2-yl)carbonyl]amino)oxy]methylpyrrolidine-1-carboxylate.

Final Oxadiazole Formation and Dimethylamino Substitution

  • The coupling product undergoes further transformations to introduce the 1,2,4-oxadiazole ring and the dimethylamino group at the 3-position.
  • These steps typically involve cyclization reactions under dehydrating conditions and nucleophilic substitution with dimethylamine or its derivatives.
  • Specific reaction conditions (solvents, temperatures, catalysts) for these steps are proprietary and detailed in patent WO2015079329A2 but generally involve controlled temperature (0–50 °C), use of solvents like dichloromethane or tetrahydrofuran, and purification by filtration and drying.

Reaction Conditions Summary Table

Step No. Reaction Description Reagents/Conditions Temperature (°C) Solvent(s) Yield/Notes
1 Formation of tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate Triphenylphosphine, diisopropyl azodicarboxylate, hydrazine hydrate -15 to 25 Tetrahydrofuran, dichloromethane Colorless oil, used without purification
2 Coupling with bicyclic carboxylate salt EDC·HCl, HOBt 10 to 25 Water, dimethylformamide Off-white solid, purified by filtration
3 Cyclization to form oxadiazole and dimethylamino substitution Dimethylamine derivatives, dehydration agents 0 to 50 Dichloromethane, THF Final product, purified by filtration and drying

Analytical and Purification Notes

  • Reaction monitoring is performed using thin-layer chromatography with acetone/hexane solvent systems.
  • Purification involves filtration, washing with organic solvents (e.g., dichloromethane, tetrahydrofuran), drying under vacuum or at 45 °C.
  • The final compound is typically obtained as a solid or oil depending on the step and is characterized by NMR and mass spectrometry as per standard protocols.

Additional Relevant Data

  • Molecular formula: C13H22N4O3
  • Molecular weight: 282.34 g/mol
  • Structural features confirmed by SMILES: O=C(N1C(C2=NC(N(C)C)=NO2)CCC1)OC(C)(C)C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted pyrrolidine and oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate has shown potential in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The dimethylamino group is hypothesized to enhance its ability to cross the blood-brain barrier, allowing for direct action on neural tissues .

Agricultural Science

Pesticidal Properties
The oxadiazole derivatives are known for their pesticidal activities. This compound has been evaluated for its effectiveness against various pests and pathogens affecting crops. Its application in formulations could lead to more effective pest management strategies while minimizing environmental impact .

Herbicide Development
This compound's unique structure allows for the development of selective herbicides that target specific weed species without harming crops. Studies are ongoing to assess its efficacy and safety profile in agricultural settings .

Materials Science

Polymer Synthesis
this compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall material performance .

Corrosion Inhibitors
The compound has potential applications as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces can mitigate corrosion processes, particularly in harsh environments, thereby extending the lifespan of metal components .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro.
Pesticidal Efficacy AssessmentAgricultural ScienceShowed effective control over specific pest populations with minimal non-target effects.
Polymer Composite DevelopmentMaterials ScienceResulted in enhanced mechanical properties and thermal stability of polymer blends.

Mechanism of Action

The mechanism by which tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Key Observations:

Electronic Properties: The dimethylamino group in the target compound donates electrons, contrasting with the electron-withdrawing 4-fluorophenyl group in the analogue from . This difference impacts charge distribution and binding affinity in biological systems .

Steric Effects : Indole-containing analogues (e.g., 3c, 4e) exhibit bulkier substituents, which may hinder binding to flat enzymatic pockets but enhance selectivity .

Synthetic Accessibility : Yields for indole-based analogues (e.g., 94% for 3c) suggest favorable reaction conditions for aromatic substituents, whereas alkylated indoles (e.g., 4e) require optimized purification due to oily consistency .

Key Findings:

  • Dimethylamino vs. Indole Substituents: While indole-based compounds (e.g., 3c, 4e) show potent inhibition of sphingosine kinase (IC₅₀ < 20 nM), the dimethylamino group in the target compound may offer improved solubility and reduced off-target effects due to its smaller size and polar nature .
  • Fluorophenyl Analogue : The 4-fluorophenyl variant () is hypothesized to exhibit greater metabolic stability, a critical factor for in vivo efficacy .

Biological Activity

Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The compound features a tert-butyl group, a pyrrolidine ring, and an oxadiazole moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C13_{13}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1803610-60-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to bind to biological macromolecules such as enzymes and receptors, potentially modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit bacterial growth and demonstrate antifungal activity. The exact mechanism often involves disrupting cellular processes essential for microbial survival.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For example, one study reported enhanced cytotoxicity in specific cancer cell lines compared to standard chemotherapeutic agents .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may exhibit neuroprotective effects. The dimethylamino group may play a role in enhancing the compound's ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

StudyFindings
In vitro study on cancer cell lines Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells with IC50 values lower than standard treatments .
Antimicrobial screening Showed promising results against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .
Neuroprotection assays Indicated potential protective effects against oxidative stress-induced neuronal cell death in cultured neurons .

Q & A

Q. Table 1: Key Reaction Conditions for Oxadiazole-Pyrrolidine Derivatives

StepReagents/ConditionsYield RangeReference
Mixed Anhydride FormationDIPEA, isobutyl chloroformate, DCM, RT59–76%
Nucleophilic Substitution2-Amino-2-methylpropanol, DCM, 12 hr53–94%
PurificationFlash chromatography (EtOAc/hexane)71–97%

Q. Table 2: Critical NMR Chemical Shifts

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyrrolidine CH₂1.5–2.5 (m)25–35
Boc tert-butyl1.4 (s)28 (CH₃), 80 (C=O)
Oxadiazole C=N160–165

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.